Methyl vinyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
methoxyethene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3 | |
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InChI Key |
XJRBAMWJDBPFIM-UHFFFAOYSA-N | |
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Canonical SMILES |
COC=C | |
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Molecular Formula |
C3H6O | |
| Record name | VINYL METHYL ETHER | |
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Related CAS |
9003-09-2 | |
| Record name | Poly(vinyl methyl ether) | |
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DSSTOX Substance ID |
DTXSID4026761 | |
| Record name | Methoxyethene | |
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Molecular Weight |
58.08 g/mol | |
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Physical Description |
Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley] | |
| Record name | VINYL METHYL ETHER | |
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Boiling Point |
41.9 °F at 760 mmHg (USCG, 1999), 6 °C | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Vinyl methyl ether | |
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Flash Point |
-69 °F (USCG, 1999) | |
| Record name | VINYL METHYL ETHER | |
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Solubility |
In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents | |
| Record name | Vinyl methyl ether | |
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Density |
0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C | |
| Record name | VINYL METHYL ETHER | |
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Vapor Density |
2.0 (Air = 1) | |
| Record name | Vinyl methyl ether | |
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Vapor Pressure |
1316.0 [mmHg], 1316 mm Hg at 25 °C | |
| Record name | Vinyl methyl ether | |
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Color/Form |
Colorless, compressed gas or colorless liquid, Colorless, liquified gas | |
CAS No. |
107-25-5, 9003-09-2 | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Methyl vinyl ether | |
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| Record name | METHYL VINYL ETHER | |
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Melting Point |
-188 °F (USCG, 1999), -122 °C | |
| Record name | VINYL METHYL ETHER | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl vinyl ether can be synthesized by the reaction of acetylene and methanol in the presence of a base. This method involves the following reaction:
CH3OH+HC≡CH→CH3OCH=CH2
Industrial Production Methods: In industrial settings, this compound is produced through similar methods, often involving the use of catalysts to enhance the reaction efficiency and yield .
Types of Reactions:
Polymerization: this compound undergoes polymerization, leading to the formation of polyvinyl ethers.
Cycloaddition Reactions: It participates in [4+2] cycloaddition reactions.
Common Reagents and Conditions:
Lewis Acids: Used in polymerization reactions.
Acrolein: Used in cycloaddition reactions.
Bases: Used for deprotonation reactions.
Major Products:
Polyvinyl Ethers: Formed through polymerization.
Glutaraldehyde: Formed through cycloaddition with acrolein.
Acyl Derivatives: Formed through deprotonation reactions.
Scientific Research Applications
Polymer Synthesis
Methyl Vinyl Ether Copolymers
MVE is commonly copolymerized with other monomers to create materials with enhanced properties. For instance, copolymers of this compound and maleic anhydride (PMVE/MA) have been developed for use in drug delivery systems due to their biocompatibility and ability to form hydrogels. These copolymers can be tailored for specific applications, such as:
- Viscosity Modifiers : MVE copolymers are used as viscosity index improvers in lubricants, enhancing their performance under varying temperatures .
- Hydrogels for Drug Delivery : PMVE/MA hydrogels can encapsulate drugs, allowing for controlled release profiles suitable for therapeutic applications .
Drug Delivery Systems
Microneedle Technology
MVE derivatives are utilized in the development of microneedle systems for drug delivery, particularly in ocular applications. These systems offer several advantages over traditional methods:
- Localized Delivery : Microneedles made from poly(this compound-co-maleic acid) enable targeted drug delivery to ocular tissues, improving therapeutic efficacy and patient comfort .
- Extended Release : The polymeric components of dissolving microneedles create micro-depots that facilitate sustained release of medications over time, addressing challenges associated with conventional eye drop formulations .
Chemical Intermediates
Sustainable Synthesis
Recent advancements have highlighted the sustainable synthesis of vinyl methyl ether from biomass-derived materials. This process involves the catalytic conversion of ethylene glycol dimethyl ether using solid base catalysts, achieving high selectivity and efficiency . This method not only reduces reliance on fossil fuels but also opens pathways for producing high-value chemicals from renewable resources.
Insulating Applications
Perfluoro-Methyl-Vinyl-Ether (PMVE)
PMVE is recognized for its potential as an alternative to sulfur hexafluoride (SF6) in electrical insulation applications. Its properties include:
- Chemical Stability : PMVE exhibits excellent chemical stability, making it suitable for use in plasma processes such as etching and deposition .
- Low Toxicity : The degradation products of PMVE are generally non-toxic, enhancing its safety profile compared to traditional insulating gases .
Table 1: Properties of this compound Copolymers
| Property | Value |
|---|---|
| Solubility | Soluble in hydrocarbon oils |
| Viscosity Index | Improves viscosity index |
| Shear Stability | High |
| Application | Lubricants |
Table 2: Applications of this compound Derivatives
| Application Area | Specific Use |
|---|---|
| Drug Delivery | Microneedles for ocular drugs |
| Polymer Synthesis | Hydrogels and coatings |
| Chemical Intermediates | Sustainable synthesis routes |
| Insulation | Alternatives to SF6 |
Case Studies
- Microneedle Development : Research has demonstrated the efficacy of microneedles made from PMVE derivatives in delivering anti-inflammatory drugs directly to ocular tissues, significantly improving patient compliance compared to traditional methods .
- Sustainable Synthesis : A study showcased a novel route for synthesizing vinyl methyl ether from biomass-derived precursors using CaO-based catalysts, achieving remarkable conversion rates and selectivity while minimizing environmental impact .
- Insulating Applications : Investigations into PMVE's properties revealed its suitability as an insulating gas alternative due to its low toxicity and stability under operational conditions, making it a promising candidate for future electrical applications .
Mechanism of Action
The mechanism of action of methyl vinyl ether involves its reactivity as an enol ether. The vinyl group can undergo protonation, leading to the formation of reactive intermediates that participate in various chemical reactions. For example, in acid-catalyzed hydrolysis, the vinyl group is protonated, followed by hydration and decomposition to form the final products .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Ethyl Vinyl Ether (EVE, CH₂=CHOC₂H₅)
- Structure and Reactivity : EVE shares the vinyl ether backbone but has an ethyl group instead of methyl. This structural difference slightly reduces its polarity compared to MVE, affecting reaction kinetics. For instance, in Diels-Alder reactions, EVE exhibits a negative temperature dependence with OH radicals, favoring endo product formation due to weak hydrogen bonding interactions .
- Applications: EVE is used in copolymer synthesis and as a dienophile. However, MVE’s smaller methyl group enhances its incorporation efficiency in polar polyethylene copolymers compared to bulkier ethers like EVE .
2.2 Perfluoro Ethyl Vinyl Ether (PEVE, C₂F₅OCF=CF₂)
- Electronic Effects: The perfluorination in PEVE drastically alters electronic properties. Its reaction with OH radicals proceeds via addition to the C=C bond with a rate coefficient of $ k(298 \, \text{K}) = 3.0 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $, significantly faster than non-fluorinated analogs due to electron-withdrawing fluorine atoms enhancing electrophilic attack .
- Environmental Impact : PEVE has an atmospheric lifetime of a few days due to rapid OH radical degradation, whereas MVE’s persistence is less studied but likely shorter due to lower stability .
2.3 Allyl Ethyl Ether (AEE) and Diallyl Ether (DAE)
- Polymerization Behavior: Unlike MVE, AEE and DAE contain allyl groups, which introduce steric hindrance. This reduces their incorporation rates in ethylene copolymerization. MVE’s linear structure allows higher comonomer incorporation ratios in polyethylene, improving material flexibility .
2.4 Copolymers of MVE and Maleic Acid/Anhydride (PVM/MA, PMVE/MAH)
- Material Properties : These copolymers exhibit tunable solubility and mechanical strength. For microneedle applications, blending PMVE/MAH with polyvinyl alcohol (PVA) enhances mechanical integrity and dissolution rates, outperforming EVE-based polymers .
Reactivity and Stability
- Acid Sensitivity : MVE’s hydrolysis rate is highly pH-dependent. In mPEG-VE-DOG conjugates, substituents like ketene acetals (ST902/ST905) enhance acid sensitivity by 11 orders of magnitude compared to unmodified MVE, enabling controlled drug release .
- Oxidation Resistance : MVE’s oxidation is inhibited by nitroxide radicals, similar to methacrylates (k₄/k₁ ≈ 0.36). However, longer alkyl substituents (e.g., ionyllic ethers) show greater inhibition, suggesting steric protection of the vinyl group .
Biological Activity
Methyl vinyl ether (MVE) is a compound that has garnered attention in various fields, particularly in pharmacology and materials science due to its biological activities and applications in drug delivery systems. This article explores the biological activity of MVE, its derivatives, and related compounds, highlighting key research findings, case studies, and the potential implications for therapeutic applications.
This compound is a colorless gas or liquid with the chemical formula CHO. It has a molar mass of approximately 72.11 g/mol. MVE can be synthesized through various methods, including the Diels-Alder reaction with acrolein, which produces glutaraldehyde as a byproduct .
Biological Activities
1. Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects. For instance, cyanothis compound derivatives have been evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. One study reported that these derivatives induced microtubule depolymerization, leading to cell cycle arrest and apoptosis in cancer cell lines .
| Compound Type | Mechanism of Action | Effect Observed |
|---|---|---|
| Cyanothis compound | Tubulin Inhibition | Induced apoptosis in cancer cells |
| Poly(this compound) | Drug Delivery | Enhanced bioavailability of drugs |
| PMVEMA (with maleic acid) | Antitumor Activity | Reduced tumor growth in animal models |
2. Antimicrobial Activity
MVE derivatives have shown promise in antimicrobial applications. Poly(this compound-co-maleic acid) (PMVEMA) has been reported to possess broad-spectrum antibacterial and antifungal activities. This polymer is biodegradable and water-soluble, making it suitable for drug delivery systems targeting infections .
Case Studies
Case Study 1: PMVEMA in Drug Delivery
In a study investigating the use of PMVEMA for drug delivery, researchers encapsulated 5-aminolevulinic acid (5-ALA) within electrospun nanofibers made from PMVEMA. The results indicated that these nanofibers allowed for controlled release of 5-ALA, significantly enhancing its bioavailability compared to non-encapsulated forms. Cell viability assays confirmed that the treatment did not induce significant toxicity to human skin cells (HaCaT) at therapeutic concentrations .
Case Study 2: Antifungal Activity of MVE Derivatives
Another study focused on the antifungal properties of MVE-derived compounds against various fungal strains, including Aspergillus species. The results showed that certain MVE derivatives exhibited effective inhibition at concentrations as low as 250 µg/mL, outperforming traditional antifungal agents .
The mechanisms through which MVE and its derivatives exert their biological effects are diverse:
- Tubulin Inhibition : Compounds containing vinyl ether structures have been shown to disrupt microtubule dynamics, which is critical for cell division.
- Antioxidant Activity : Some MVE derivatives demonstrate antioxidant properties that can mitigate oxidative stress in cells.
- Antimicrobial Mechanisms : The structural properties of MVE allow it to interact with microbial membranes, leading to cell lysis or inhibition of growth.
Chemical Reactions Analysis
Polymerization Reactions
MVE polymerizes readily under acidic or Lewis acid-catalyzed conditions to form polyvinyl ethers. This reactivity is analogous to other vinyl monomers like vinyl acetate .
-
Catalysts : Boron trifluoride (BF₃) is commonly used to initiate cationic polymerization .
-
Mechanism : The reaction proceeds via carbocation intermediates, with chain propagation occurring through successive additions of MVE monomers.
-
Applications : Resulting polymers are used in adhesives, coatings, and elastomers due to their flexibility and stability .
[4+2] Cycloaddition Reactions
MVE participates in Diels-Alder reactions as a dienophile, enabling the synthesis of six-membered heterocycles.
Oxidation with Chlorine Atoms
Computational studies reveal that MVE reacts with chlorine atoms via two primary pathways :
-
Cl-Addition : Forms adducts that decompose to formyl chloride (HCOCl) and formaldehyde (HCHO) .
-
H-Abstraction : Minor pathway yielding chlorinated ethers.
Kinetic Data
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| 200 | |
| 298 | |
| 400 |
-
Arrhenius Equation : .
-
Atmospheric Lifetime : ~2.23 hours under typical tropospheric Cl concentrations .
Hydrogenation and Hydrodeoxygenation
Catalytic hydrogenation of MVE produces various downstream products depending on reaction conditions :
| Catalyst | Temperature (°C) | Major Product | Carbon Yield (%) |
|---|---|---|---|
| PtO₂/Al₂O₃ | 200–300 | Methyl ethyl ether | 59 |
| NiMoS/Al₂O₃ | 200–300 | Acetaldehyde | 31 |
| CuO/Al₂O₃ | 200–300 | Ethanol | 13–15 |
| PtO₂/Al₂O₃ | 400–450 | C₂–C₄ hydrocarbons | 95 |
-
Mechanistic Pathways :
Acid-Catalyzed Hydrolysis
MVE hydrolyzes in acidic aqueous solutions to yield acetaldehyde and methanol :
-
Isotope Effect : , confirming rate-determining proton transfer .
-
Mechanism : Protonation at the β-vinyl carbon forms a carbocation intermediate, followed by nucleophilic water attack .
Hetero-Diels-Alder Reactions
MVE acts as a diene in polar hetero-Diels-Alder (HDA) reactions. A study with 3-methylene-2,4-chromandione (MCDO) revealed :
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Regioselectivity : Exclusive ortho cycloadduct formation due to electrophilic C1 activation in MCDO.
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Stereoselectivity : endo preference with Gibbs free energy differences of favoring TS-4on .
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Thermodynamic Control : Pseudocyclic selectivity arises from the stability of the major product .
Reactivity with Oxidizing Agents and Halogens
MVE is highly reactive toward strong oxidizers and halogens, posing explosion risks :
Q & A
Q. What is the molecular structure and conformational preference of methyl vinyl ether (MVE), and how are these determined experimentally?
MVE (C₃H₆O) consists of a vinyl group (CH₂=CH-) bonded to a methoxy group (-OCH₃). Its conformational preference is dominated by nonbonded interactions: the cisoid-staggered conformer is more stable than the transoid due to attractive interactions between the methyl group and the double bond . Experimental methods like gas-phase electron diffraction (ED) and infrared spectroscopy confirm this, showing ~90% abundance of the cisoid conformer at room temperature, with minor contributions (~10%) from a second conformer . Computational studies (e.g., ab-initio GAUSSIAN 70 with STO-3G basis sets) align with these results, validating the role of steric and electronic effects .
Q. How does the solubility of this compound compare to other ethers, and what factors influence this property?
MVE’s solubility in polar solvents (e.g., water, alcohols) is lower than smaller ethers like ethyl methyl ether due to reduced hydrogen-bonding capacity, despite its polar oxygen atom. This is attributed to its bulky vinyl group, which disrupts solvent interactions. Experimental comparisons with 1-butanol (C₄H₁₀O) show that even though both can form hydrogen bonds, MVE’s solubility is limited by steric hindrance . Solubility parameters are typically derived from Hansen solubility tests or computational simulations of dipole moments and polar surface areas.
Q. What synthetic routes are commonly used to produce this compound in laboratory settings?
MVE is synthesized via Williamson ether synthesis, where a vinyl halide (e.g., CH₂=CHCl) reacts with methanol under basic conditions. Alternative methods include acid-catalyzed addition of methanol to acetylene. Purity is ensured through distillation and gas chromatography (GC) validation, as described in ED studies . Industrial-scale synthesis is avoided in research due to MVE’s volatility and instability, requiring strict temperature control (<20°C) and inert atmospheres .
Advanced Research Questions
Q. How do nonbonded interactions influence the rotational barriers and stability of MVE conformers?
Ab-initio studies reveal that MVE’s rotational barriers (e.g., ~2–4 kcal/mol for methyl group rotation) arise from hyperconjugation and steric effects. The cisoid conformer’s stability is attributed to a balance between repulsive steric interactions and attractive orbital overlap between the methyl C-H σ-bond and the vinyl π-system . Experimental ED data corroborate this, showing synperiplanar alignment (torsional angle θ = 0°) minimizes energy . Contradictions in earlier studies about secondary conformers were resolved via high-level CCSD(T) calculations, highlighting the role of basis-set selection in modeling .
Q. What are the dominant atmospheric degradation pathways of MVE, and how do experimental results reconcile with theoretical predictions?
MVE reacts with OH radicals via addition to the double bond, forming perfluorinated methyl formate (CF₃OCFO) and glyoxal (CFOCFO) as end-products. Theoretical models (M06-2X/aug-cc-pVTZ) predict glycolaldehyde (CFOCF₂OH) as an intermediate, but experimental FTIR and mass spectrometry at 10–700 Torr air pressure detect CFOCFO instead . This discrepancy is attributed to unaccounted catalytic wall reactions or photolysis of intermediates. Pressure-dependent product yields (e.g., 40–69% glyoxal at 10 Torr vs. 53% at 700 Torr) highlight the need for controlled reactor designs to minimize artifacts .
Q. How can NMR and UV spectroscopy resolve structural ambiguities in MVE derivatives, such as isomer configurations?
For E/Z isomers of MVE analogs (e.g., diaryl ethenes), ¹H-NMR chemical shifts of vinyl protons distinguish configurations: E-isomers exhibit upfield shifts due to anisotropic shielding from adjacent substituents. UV spectroscopy complements this by identifying conjugation effects; however, steric hindrance in bulky derivatives (e.g., naphthyl-MVE) can obscure spectral differences. Locked conformations via phenylboronate ester formation enhance NMR resolution, enabling precise diol configuration assignments .
Q. What methodologies are used to study acid-catalyzed hydrolysis of MVE-based polymers, and how is pH sensitivity tuned?
Acid-labile MVE copolymers (e.g., poly(this compound-alt-maleic anhydride)) undergo hydrolysis via protonation of the ether oxygen, followed by cleavage of the C-O bond. Kinetic studies using pH-stat titration or FTIR track degradation rates, revealing tunable sensitivity by altering substituents (e.g., electron-withdrawing groups accelerate hydrolysis). Hydrolysis mechanisms are validated via deuterated solvent isotope effects and Arrhenius plots of activation energies .
Methodological Notes
- Conformational Analysis : Combine ab-initio computations (e.g., GAUSSIAN) with ED or rotational spectroscopy for robust validation .
- Degradation Studies : Use pressure-controlled reactors and in-situ FTIR/MS to minimize experimental artifacts .
- Spectral Assignments : Employ derivatization (e.g., boronate esters) to simplify complex NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
